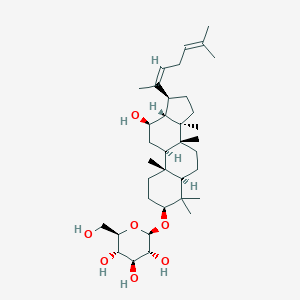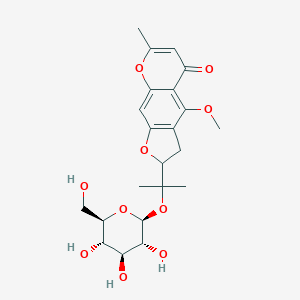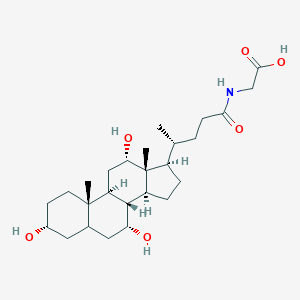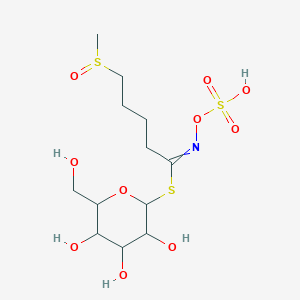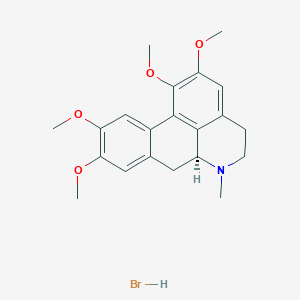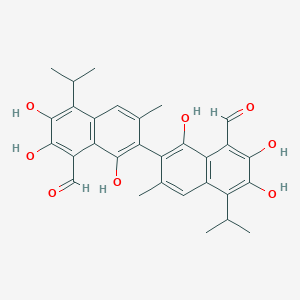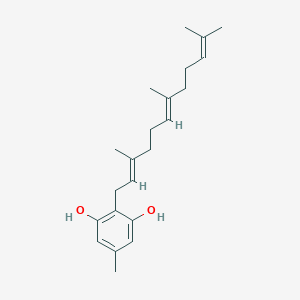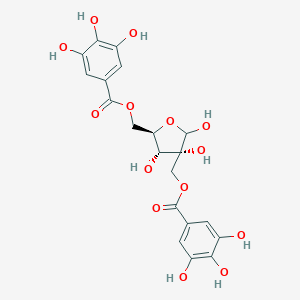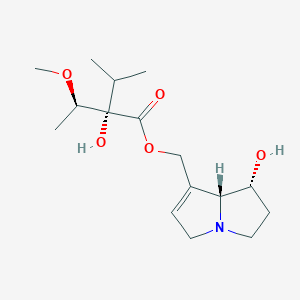
Sincamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sincamidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is a synthetic compound that is primarily used as a research tool to study the effects of calcium channels on various physiological processes.
Mechanism of Action
Sincamidine acts as a selective blocker of L-type calcium channels. It binds to the calcium channel and prevents the influx of calcium ions into the cell. This inhibition of calcium influx leads to a decrease in neurotransmitter release, muscle contraction, and cardiac function.
Biochemical and Physiological Effects:
Sincamidine has been found to have a variety of biochemical and physiological effects. It has been shown to decrease the release of neurotransmitters such as acetylcholine, norepinephrine, and dopamine. It also reduces the contractility of smooth and cardiac muscle. Sincamidine has been found to have antiarrhythmic effects and may be useful in the treatment of cardiac arrhythmias.
Advantages and Limitations for Lab Experiments
One of the advantages of using Sincamidine in lab experiments is its high selectivity for L-type calcium channels. This allows researchers to study the effects of calcium channel blockers on specific physiological processes. However, Sincamidine has a relatively short half-life and must be used in high concentrations to achieve its desired effects. This can make it difficult to use in certain experiments.
Future Directions
There are several potential future directions for the use of Sincamidine in scientific research. One area of potential research is the development of new calcium channel blockers based on the structure of Sincamidine. Another area of research is the investigation of the effects of Sincamidine on other physiological processes such as insulin secretion and platelet aggregation. Additionally, Sincamidine may be useful in the treatment of other conditions such as hypertension and migraine headaches. Further research is needed to fully understand the potential applications of Sincamidine in medicine.
Conclusion:
In conclusion, Sincamidine is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. It is primarily used as a research tool to study the effects of calcium channels on various physiological processes. Sincamidine acts as a selective blocker of L-type calcium channels and has been found to have a variety of biochemical and physiological effects. Despite its limitations, Sincamidine has several potential future directions for scientific research.
Synthesis Methods
Sincamidine is synthesized by reacting 2,6-dimethylaniline with ethyl 2-bromoacetate in the presence of a base such as sodium hydride. The resulting product is then treated with hydrochloric acid to obtain the final product, Sincamidine. The synthesis method is relatively simple and yields high purity Sincamidine.
Scientific Research Applications
Sincamidine is primarily used as a research tool to study the effects of calcium channels on various physiological processes. It has been found to be particularly useful in studying the role of calcium channels in neurotransmitter release, muscle contraction, and cardiac function. Sincamidine is also used to investigate the effects of calcium channel blockers on these physiological processes.
properties
CAS RN |
59532-50-2 |
|---|---|
Molecular Formula |
C16H27NO5 |
Molecular Weight |
313.39 g/mol |
IUPAC Name |
[(7R,8R)-7-hydroxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate |
InChI |
InChI=1S/C16H27NO5/c1-10(2)16(20,11(3)21-4)15(19)22-9-12-5-7-17-8-6-13(18)14(12)17/h5,10-11,13-14,18,20H,6-9H2,1-4H3/t11-,13-,14-,16+/m1/s1 |
InChI Key |
LMFKRLGHEKVMNT-MEWXFMAXSA-N |
Isomeric SMILES |
C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1[C@@H](CC2)O)O)OC |
SMILES |
CC(C)C(C(C)OC)(C(=O)OCC1=CCN2C1C(CC2)O)O |
Canonical SMILES |
CC(C)C(C(C)OC)(C(=O)OCC1=CCN2C1C(CC2)O)O |
Other CAS RN |
59532-50-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




